(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule featuring a unique combination of functional groups. This compound includes an azetidine ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine Ring Formation: The synthesis begins with the formation of the azetidine ring. This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols under acidic or basic conditions.
Piperazine Ring Introduction: The piperazine ring is typically introduced via nucleophilic substitution reactions. A common method involves reacting a suitable amine with a dihaloalkane.
Trifluoromethyl Phenyl Group Addition: The trifluoromethyl phenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethyl benzene and an appropriate acylating agent.
Final Coupling: The final step involves coupling the azetidine and piperazine intermediates. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., NaH) are common reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the piperazine ring suggests potential activity in modulating biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The azetidine ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-10-12(11-22)15(23)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,12H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUOFXIAHDAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.